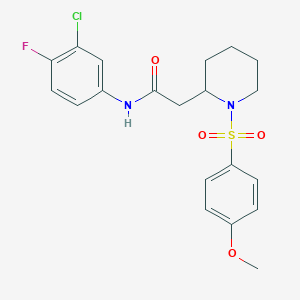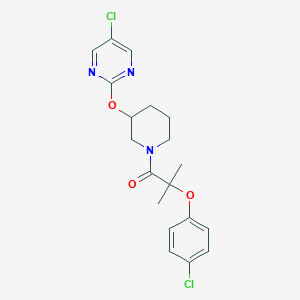
2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical reactions, starting from base chemicals to yield the desired complex molecules. For instance, a novel compound synthesized from 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine indicates the complexity and specificity of synthesis methods in creating compounds with targeted chemical structures (Xue Si-jia, 2011). Similarly, the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine demonstrates the telescoped steps required to achieve such compounds, showcasing the intricate nature of organic synthesis (Haiming Zhang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves X-ray diffraction and spectroscopic techniques, providing insights into their crystalline structure and conformation. For instance, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime synthesis revealed a chair conformation for the piperidine ring, highlighting the non-planarity and specific conformational attributes crucial for understanding the compound's chemical behavior (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving such compounds can be diverse, ranging from substitution reactions to cyclocondensation, each affecting the compound's chemical properties uniquely. For example, the synthesis of 5-(4-Chlorophenyl)-4-methylthiazolidin-2-one through cyclocondensation and subsequent oxidation steps illustrates how chemical reactions can be tailored to achieve desired chemical structures and properties (Chen Fan, 2011).
Physical Properties Analysis
The physical properties of such compounds are determined through analytical techniques, including thermal and optical studies. For instance, thermal, optical, etching, and structural studies, along with theoretical calculations of related compounds, offer comprehensive insights into their stability, reactivity, and interaction with light, crucial for understanding their potential applications and behaviors in different environments (C. S. Karthik et al., 2021).
Chemical Properties Analysis
Analyzing the chemical properties involves exploring reactivity, stability, and interaction with other molecules. The synthesis and antibacterial activity of compounds like 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones showcase the chemical reactivity and potential biological interactions of these molecules, providing a foundation for further chemical and pharmacological studies (Ram C.Merugu et al., 2010).
Scientific Research Applications
Synthesis and Self-Assembly
- A novel and efficient one-pot synthesis method for 2-aminopyrimidinones demonstrates the utility of piperidine and pyrimidine derivatives in facilitating complex chemical reactions, highlighting their potential for creating new compounds with unique properties. This method emphasizes the importance of piperidine derivatives in synthesizing heterocyclic compounds, which could be related to the synthesis or modification of the target compound (Bararjanian et al., 2010).
Ligand Binding and Selectivity
- Piperidine derivatives have been explored for their selectivity and binding affinity to human dopamine receptors, indicating the significant role of piperidine and pyrimidine moieties in medicinal chemistry for targeting specific receptors. This research provides insights into how modifications to these structures affect receptor binding and could inform the design of compounds with the target structure for specific biological activities (Rowley et al., 1997).
Anticonvulsant Activity
- The crystal structures of anticonvulsant compounds featuring piperidine and pyrimidine rings were analyzed, suggesting a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This structural insight could be relevant for understanding the pharmacophore of the target compound and its potential application in neurological research or drug development (Georges et al., 1989).
Antitumor Activity
- Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, derived from interactions involving pyrimidine, has shown potential antitumor activity. This suggests that compounds with pyrimidine and piperidine motifs could be valuable in developing new anticancer agents, highlighting a possible research application for the target compound (Insuasty et al., 2013).
Protoporphyrinogen IX Oxidase Inhibitors
- The structural analysis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, incorporating chlorophenyl and pyrimidine elements, showcases the potential of such compounds in agricultural chemistry as herbicides or in medical research targeting specific enzymes. This could indicate a research direction involving the modification or application of the target compound in similar contexts (Li et al., 2005).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-19(2,27-15-7-5-13(20)6-8-15)17(25)24-9-3-4-16(12-24)26-18-22-10-14(21)11-23-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZWMDIKKGDHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


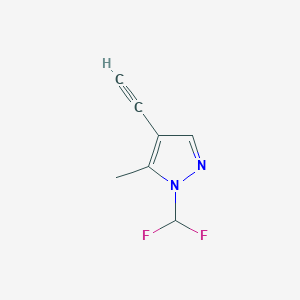
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
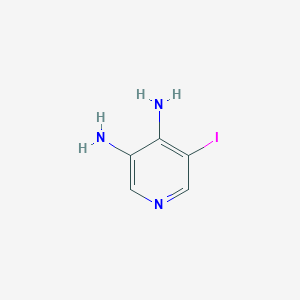
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
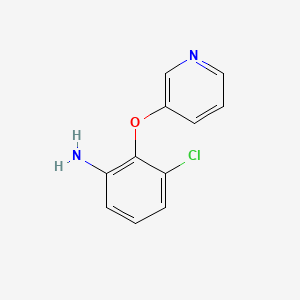
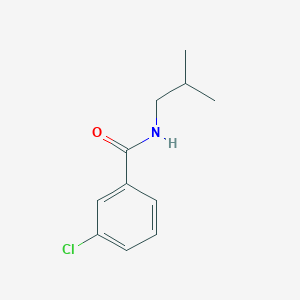
![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)
